molecular formula C20H30N2O2 B4961087 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine CAS No. 5960-97-4

1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine

Cat. No. B4961087
CAS RN: 5960-97-4
M. Wt: 330.5 g/mol
InChI Key: YUHWBGQYFPIMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine, also known as BDMP, is a synthetic compound that has gained attention for its potential use in scientific research. BDMP belongs to the class of piperazine compounds and has a unique structure that allows it to interact with various receptors in the brain. In

Mechanism of Action

1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT2A receptor. This dual activity of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine makes it a potential candidate for the treatment of psychiatric disorders, such as schizophrenia and depression. 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine also has affinity for the norepinephrine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may improve cognitive function. However, further research is needed to fully understand the biochemical and physiological effects of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine.

Advantages and Limitations for Lab Experiments

1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has several advantages for use in lab experiments. It has high affinity for several neurotransmitter receptors, making it a valuable tool for studying their function. 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has some limitations, including its potential for toxicity and its limited selectivity for specific receptors.

Future Directions

There are several future directions for research on 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia. Further studies are needed to determine the efficacy and safety of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine in these conditions. Another area of interest is the development of more selective analogs of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine that target specific receptors. This may lead to the development of more effective and safer drugs for the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine and its potential for toxicity.

Synthesis Methods

The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine involves a multi-step process that starts with the reaction of 2,4-dimethoxybenzaldehyde with bicyclo[2.2.1]hept-2-en-5-one to form the intermediate compound. The intermediate is then reacted with piperazine in the presence of a reducing agent to yield 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine. The purity of 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has been studied for its potential use in various fields of scientific research, including neuroscience, pharmacology, and drug development. 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine has been shown to interact with several neurotransmitter receptors in the brain, including the dopamine, serotonin, and norepinephrine receptors. This makes 1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine a valuable tool for studying the role of these receptors in various physiological and pathological conditions.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-23-18-6-5-17(20(13-18)24-2)14-21-7-9-22(10-8-21)19-12-15-3-4-16(19)11-15/h5-6,13,15-16,19H,3-4,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHWBGQYFPIMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C3CC4CCC3C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387025
Record name STK325176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bicyclo[2.2.1]hept-2-yl)-4-(2,4-dimethoxybenzyl)piperazine

CAS RN

5960-97-4
Record name STK325176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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